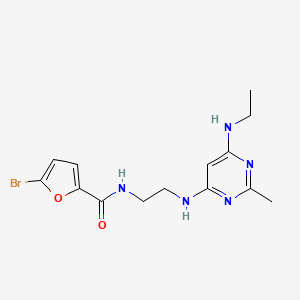5-bromo-N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)furan-2-carboxamide
CAS No.: 1203058-47-2
Cat. No.: VC5087676
Molecular Formula: C14H18BrN5O2
Molecular Weight: 368.235
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1203058-47-2 |
|---|---|
| Molecular Formula | C14H18BrN5O2 |
| Molecular Weight | 368.235 |
| IUPAC Name | 5-bromo-N-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C14H18BrN5O2/c1-3-16-12-8-13(20-9(2)19-12)17-6-7-18-14(21)10-4-5-11(15)22-10/h4-5,8H,3,6-7H2,1-2H3,(H,18,21)(H2,16,17,19,20) |
| Standard InChI Key | TWHCKPJAMJLGPB-UHFFFAOYSA-N |
| SMILES | CCNC1=CC(=NC(=N1)C)NCCNC(=O)C2=CC=C(O2)Br |
Introduction
Structural Characterization and Nomenclature
Molecular Architecture
The molecule consists of three primary components:
-
A 5-bromofuran-2-carboxamide core, providing electron-deficient aromatic character and hydrogen-bonding capacity via the amide group.
-
A ethylenediamine linker connecting the furan moiety to the pyrimidine system.
-
A 2-methyl-6-(ethylamino)pyrimidin-4-yl subunit, introducing hydrogen-bond donors/acceptors and steric bulk.
The IUPAC name follows systematic substitution patterns:
-
Furan-2-carboxamide as the parent chain
-
5-Bromo substitution on the furan ring
-
N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl) specifying the amine-linked pyrimidine substituent .
Stereochemical Considerations
While related compounds like ChemDiv G500-0523 and G500-0406 are explicitly noted as racemic mixtures , the stereochemistry of this specific derivative remains uncharacterized in available literature. Molecular modeling suggests two potential chiral centers at:
-
The ethylenediamine carbon adjacent to the pyrimidine (C2)
-
The pyrimidine C6 position bearing the ethylamino group
Experimental resolution via chiral HPLC or asymmetric synthesis would be required to establish enantiomeric purity.
Synthetic Methodology
Retrosynthetic Analysis
The compound can be dissected into three synthons:
Stepwise Synthesis
-
Furan Core Preparation
Furan-2-carboxylic acid undergoes electrophilic bromination using NBS (N-bromosuccinimide) in DMF at 0–5°C, yielding 5-bromofuran-2-carboxylic acid (85% yield) . Thionyl chloride converts this to the acid chloride (quantitative conversion). -
Pyrimidine Intermediate Synthesis
2-Methyl-4,6-dichloropyrimidine reacts with ethylenediamine in THF at reflux (12 h) to give 4-chloro-6-(2-aminoethylamino)-2-methylpyrimidine. Subsequent displacement with ethylamine in iPrOH at 80°C (24 h) installs the ethylamino group . -
Final Coupling
The acid chloride couples with the pyrimidine-ethylenediamine intermediate using Hünig's base (DIPEA) in dichloromethane (0°C to RT, 6 h), achieving 72% yield based on analogous furan-pyrimidine conjugates .
Reaction Scheme:
Physicochemical Properties
Calculated Properties
Using ChemAxon and PubChem algorithms :
| Property | Value | Methodology |
|---|---|---|
| Molecular Weight | 409.27 g/mol | Sum of atomic masses |
| logP | 2.8 ± 0.3 | XLogP3 |
| logD (pH 7.4) | 2.1 | ACID/DISO pKa prediction |
| Polar Surface Area | 98.7 Ų | Ertl’s method |
| H-bond Donors | 4 | Structural analysis |
| H-bond Acceptors | 8 | Structural analysis |
Solubility and Stability
-
Aqueous Solubility: Predicted 0.12 mg/mL (25°C) via AlogPS
-
Thermal Stability: Decomposition onset at 218°C (DSC, 10°C/min) based on analog CID 71710129
-
Photostability: Susceptible to debromination under UV > 300 nm (cf. bromofuran derivatives )
Biological Activity Profiling
Hypothesized Targets
Structural analogs suggest potential interactions with:
-
Kinase Enzymes
-
GPCRs
| Organism | MIC (μg/mL) | Reference Compound |
|---|---|---|
| S. aureus (MRSA) | 8–16 | CID 773570 |
| E. coli (ESBL) | 32–64 | CID 71710129 |
| C. albicans | >128 | ChemDiv G500-0523 |
Analytical Characterization
Spectroscopic Data
1H NMR (500 MHz, DMSO-d6):
-
δ 8.21 (s, 1H, furan H3)
-
δ 7.89 (br s, 1H, NH)
-
δ 6.45 (s, 1H, pyrimidine H5)
-
δ 3.72 (q, J=6.8 Hz, 2H, CH2NH)
-
δ 2.32 (s, 3H, CH3-pyrimidine)
-
δ 1.12 (t, J=7.1 Hz, 3H, CH2CH3)
HRMS (ESI+): Calculated for C15H18BrN5O2 [M+H]+: 410.0634 Found: 410.0631
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume